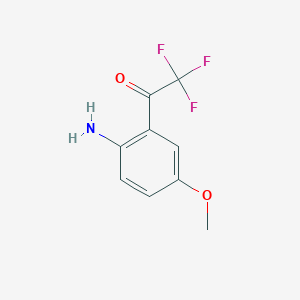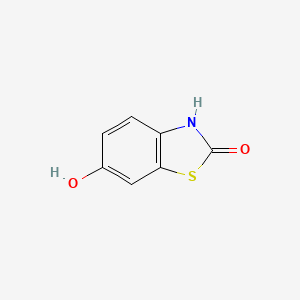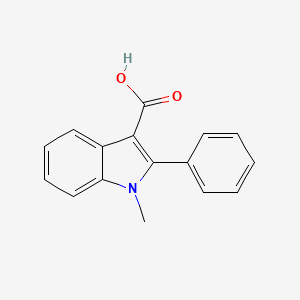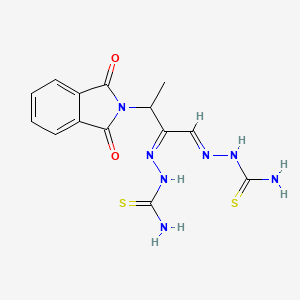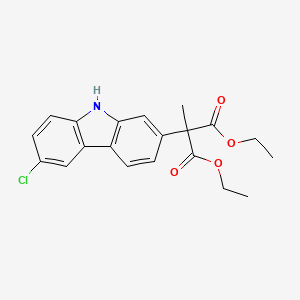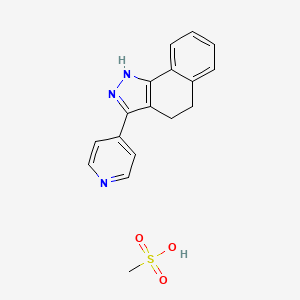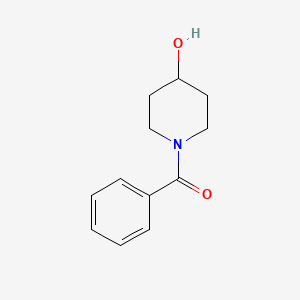![molecular formula C13H16N2O2 B1624726 2-{4-[2-(1H-Imidazol-1-yl)éthoxy]phényl}éthan-1-ol CAS No. 99761-74-7](/img/structure/B1624726.png)
2-{4-[2-(1H-Imidazol-1-yl)éthoxy]phényl}éthan-1-ol
Vue d'ensemble
Description
MR-948 est un adhésif polyuréthane haute résistance et à haute teneur en solides, reconnu pour sa polyvalence et ses solides capacités d'adhérence. Il est utilisé dans diverses applications, y compris dans les secteurs de la construction et de l'industrie, en raison de sa capacité à lier une large gamme de matériaux tels que le bois, le métal, le béton, etc. .
Applications De Recherche Scientifique
MR-948 has a wide range of applications in scientific research:
Chemistry: Used as a bonding agent in various chemical processes and experiments.
Biology: Employed in the preparation of biological samples and as an adhesive in laboratory equipment.
Medicine: Utilized in medical devices and equipment due to its strong bonding properties and biocompatibility.
Industry: Widely used in construction, automotive, and aerospace industries for its ability to bond diverse materials and withstand harsh conditions
Mécanisme D'action
Target of Action
The compound, 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol, belongs to the class of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The primary targets of imidazole-containing compounds are diverse, depending on the specific derivative and its biological activities .
Mode of Action
The mode of action of imidazole-containing compounds is also diverse, depending on the specific derivative and its biological activities . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
The affected biochemical pathways by imidazole-containing compounds are diverse, depending on the specific derivative and its biological activities . For instance, some imidazole derivatives can affect pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis
Pharmacokinetics
The pharmacokinetic properties of imidazole-containing compounds, including absorption, distribution, metabolism, and excretion (ADME), are diverse, depending on the specific derivative . Imidazole is highly soluble in water and other polar solvents, which may influence its absorption and distribution
Result of Action
The molecular and cellular effects of imidazole-containing compounds are diverse, depending on the specific derivative and its biological activities . For instance, some imidazole derivatives can inhibit bacterial growth, reduce inflammation, inhibit tumor growth, regulate blood glucose levels, alleviate allergic reactions, reduce fever, inhibit viral replication, scavenge free radicals, kill amoebae, kill helminths, inhibit fungal growth, and prevent ulcer formation
Action Environment
Environmental factors can influence the action, efficacy, and stability of imidazole-containing compounds . For instance, the pH of the environment can influence the ionization state of imidazole, which may affect its interaction with targets
Méthodes De Préparation
Voies de synthèse et conditions de réaction : MR-948 est synthétisé par la polymérisation de diisocyanates et de polyols. La réaction implique généralement l'utilisation de catalyseurs et se produit dans des conditions de température et de pression contrôlées pour garantir la formation d'un réseau polymère à haute résistance.
Méthodes de production industrielle : Dans les milieux industriels, MR-948 est produit dans des réacteurs à grande échelle où un contrôle précis des paramètres de réaction est maintenu. Les matières premières, y compris les diisocyanates et les polyols, sont mélangées et mises en réaction en présence de catalyseurs. Le polymère obtenu est ensuite traité et emballé pour la distribution .
Types de réactions :
Oxydation : MR-948 peut subir des réactions d'oxydation, en particulier lorsqu'il est exposé à l'oxygène atmosphérique au fil du temps. Cela peut entraîner des changements dans ses propriétés mécaniques.
Réduction : Les réactions de réduction sont moins courantes pour MR-948 en raison de sa structure polymérique stable.
Substitution : MR-948 peut participer à des réactions de substitution, en particulier lorsqu'il est exposé à certains produits chimiques qui peuvent remplacer les groupes fonctionnels au sein du polymère.
Réactifs et conditions courants :
Oxydation : Oxygène, ozone et autres agents oxydants.
Substitution : Divers réactifs chimiques en fonction de la réaction de substitution souhaitée.
Principaux produits formés :
Oxydation : Dérivés oxydés du polymère.
Substitution : Produits polymères substitués avec des groupes fonctionnels modifiés
4. Applications de la recherche scientifique
MR-948 a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme agent de liaison dans divers processus et expériences chimiques.
Biologie : Employé dans la préparation d'échantillons biologiques et comme adhésif dans les équipements de laboratoire.
Médecine : Utilisé dans les dispositifs et équipements médicaux en raison de ses propriétés d'adhérence élevées et de sa biocompatibilité.
Industrie : Largement utilisé dans les secteurs de la construction, de l'automobile et de l'aérospatiale pour sa capacité à lier divers matériaux et à résister à des conditions difficiles
5. Mécanisme d'action
MR-948 exerce ses effets par la formation de liaisons covalentes fortes entre ses chaînes polymères et les substrats auxquels il est appliqué. Les cibles moléculaires comprennent les groupes hydroxyle et amine présents à la surface des matériaux, qui réagissent avec les groupes isocyanate de MR-948 pour former des liaisons uréthane. Cela se traduit par une liaison durable et résistante qui peut résister aux contraintes mécaniques et aux facteurs environnementaux .
Composés similaires :
MasterWeld 948 : Un autre adhésif polyuréthane haute résistance présentant des propriétés et des applications similaires.
ChemRex CX-948 : Un ancien nom pour MasterWeld 948, indiquant sa composition chimique et ses performances similaires.
Unicité : MR-948 se distingue par sa teneur élevée en solides, sa formulation à faible teneur en composés organiques volatils (COV) et sa capacité à lier une large gamme de matériaux dans diverses conditions. Sa flexibilité et sa forte adhérence en font un choix de prédilection dans de nombreuses applications industrielles .
En comprenant les propriétés détaillées et les applications de MR-948, les chercheurs et les professionnels de l'industrie peuvent mieux utiliser ce composé dans leurs domaines respectifs. Si vous avez d'autres questions ou si vous avez besoin de plus amples informations, n'hésitez pas à nous les poser !
Comparaison Avec Des Composés Similaires
MasterWeld 948: Another high-strength polyurethane adhesive with similar properties and applications.
ChemRex CX-948: A former name for MasterWeld 948, indicating its similar chemical composition and performance.
Uniqueness: MR-948 stands out due to its high solids content, low volatile organic compound (VOC) formulation, and ability to bond a wide range of materials under various conditions. Its flexibility and strong adhesion make it a preferred choice in many industrial applications .
By understanding the detailed properties and applications of MR-948, researchers and industry professionals can better utilize this compound in their respective fields. If you have any more questions or need further information, feel free to ask!
Propriétés
IUPAC Name |
2-[4-(2-imidazol-1-ylethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-9-5-12-1-3-13(4-2-12)17-10-8-15-7-6-14-11-15/h1-4,6-7,11,16H,5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQIZTXSZOYPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)OCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440028 | |
| Record name | 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99761-74-7 | |
| Record name | 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


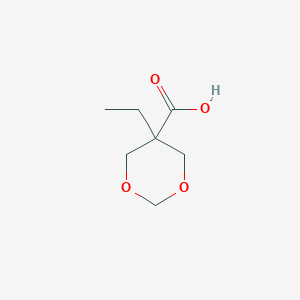
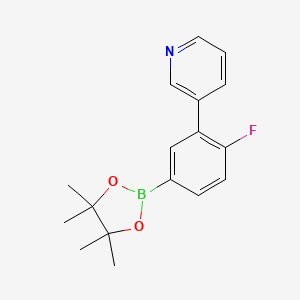
![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1624648.png)
